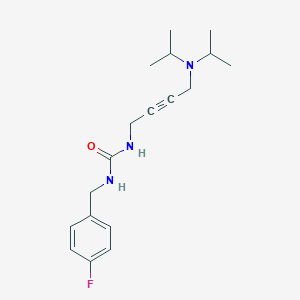

1-(4-(二异丙氨基)丁-2-炔-1-基)-3-(4-氟苄基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

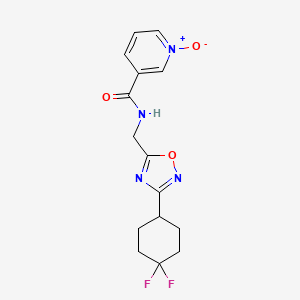

The compound 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea is a urea derivative, which is a class of organic compounds characterized by the presence of a carbonyl group (C=O) flanked by two amine groups (NH2). Urea derivatives are known for their diverse applications in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding and their modifiable structure.

Synthesis Analysis

Although the specific synthesis of 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea is not detailed in the provided papers, the synthesis of related urea derivatives can be insightful. For instance, the synthesis of 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea was achieved through a two-step method . This suggests that similar urea compounds can be synthesized through multi-step synthetic routes, which may involve the formation of the urea linkage and subsequent functionalization of the aromatic rings.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their chemical properties and reactivity. The paper on the synthesis and characterization of a diisopropyl urea derivative provides insights into the molecular structure analysis using X-ray diffraction and density functional theory (DFT) . The optimized structure of the molecule was calculated with the B3LYP method, and the results were consistent with the experimental data from X-ray diffraction. This indicates that computational methods such as DFT can be used to predict and analyze the molecular structure of urea derivatives, including 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea.

Chemical Reactions Analysis

The thermal dissociation of urea compounds, such as 1,3-dibenzylurea and 1-isopropyl-3,3-diethylurea, has been studied in different solvents . The rate of dissociation was found to be faster in fatty acids compared to alcohols, highlighting the influence of the solvent on the reactivity of urea derivatives. The dissociation process is believed to involve protonation by the solvent and base catalysis, with the formation of an intermediate complex containing alcohol and urea molecules . These findings can be extrapolated to understand the reactivity of similar compounds like 1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea in various solvents.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be explored through computational studies, as demonstrated by the DFT analysis of a diisopropyl urea compound . The study of molecular electrostatic potential and frontier molecular orbitals revealed insights into the physicochemical properties of the compound. Such analyses can provide valuable information on the reactivity, stability, and potential applications of urea derivatives, including the compound of interest.

科学研究应用

合成和药用化学应用

合成路线和抑制活性:琼斯等人(1985 年)的研究讨论了具有各种取代基的喹唑啉抗叶酸剂的合成,包括氟苄基和二异丙氨基,它们被测试为胸苷酸合成酶 (TS) 和二氢叶酸还原酶 (DHFR) 的抑制剂。虽然没有提到具体化合物,但该研究强调了药用化学中取代基变异对于优化生物活性的重要性 琼斯等人,1985 年.

自组装和分子器件:洛克等人(2004 年)关于脲基环糊精及其光异构化能力的研究展示了脲衍生物在构建分子器件和自组装结构中的潜力。这表明类似化合物在纳米技术和分子工程中的应用 洛克等人,2004 年.

区域和立体选择性合成:科曼潘等人(2012 年)关于炔酰胺区域和立体选择性氢氟化的工作以产生 α-氟烯酰胺表明了精确合成策略对于创建结构明确且具有潜在生物活性的脲衍生物的重要性 科曼潘等人,2012 年.

材料科学和络合研究

络合诱导的展开:齐默尔曼等人(2001 年)探索了杂环脲的展开以形成多氢键复合物,突出了脲衍生物在材料科学中创建响应性或自适应材料的潜力 齐默尔曼等人,2001 年.

金属有机笼:易等人(2012 年)关于使用 N,N'-双(4-氨基苄基)脲进行硫酸盐模板自组装成四面体金属有机笼的研究展示了脲衍生物在构建复杂分子结构中的效用,用于催化、储存或分离技术 易等人,2012 年.

属性

IUPAC Name |

1-[4-[di(propan-2-yl)amino]but-2-ynyl]-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O/c1-14(2)22(15(3)4)12-6-5-11-20-18(23)21-13-16-7-9-17(19)10-8-16/h7-10,14-15H,11-13H2,1-4H3,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGWGHXZSVIGFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)NCC1=CC=C(C=C1)F)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Diisopropylamino)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-chloro-N-[(3,4-dichlorophenyl)methyl]quinazolin-4-amine](/img/structure/B2514252.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(3-(thiophen-2-yl)isoxazol-5-yl)propanamide](/img/structure/B2514257.png)

![(1-(3-(2-isopropyl-5-methylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2514260.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2514261.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate](/img/structure/B2514262.png)

![1-(4-fluorobenzyl)-4-[5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2514268.png)

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2514271.png)

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2514272.png)